molecular formula C15H13N5OS2 B4626276 8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one

8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one

Cat. No. B4626276
M. Wt: 343.4 g/mol
InChI Key: ITGCIKVGVQXMMI-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their complex heterocyclic structures, which have been extensively studied for their potential applications in various fields, including medicinal chemistry. These compounds often exhibit interesting chemical and physical properties due to their unique molecular frameworks.

Synthesis Analysis

The synthesis of similar thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-ones typically involves multistep reactions, starting from mercaptothieno pyrimidinones or their derivatives. For example, a facile one-pot synthesis method for related compounds involves the reaction of 2-mercaptothieno pyrimidinones with hydrazonoyl halides in the presence of triethylamine, yielding tetrahydrobenzo thieno triazolo pyrimidinones. The reaction mechanism involves several steps, including cyclization and azo-coupling reactions (Gomha, 2009).

Molecular Structure Analysis

The molecular structure of thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-ones is confirmed through various analytical techniques, including X-ray crystallography and NMR spectroscopy. These compounds typically exhibit a tricyclic ring system incorporating thieno, triazolo, and pyrimidinone moieties, contributing to their unique chemical behavior and biological activity.

Chemical Reactions and Properties

Chemical reactions involving thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-ones can include nucleophilic substitution, cyclocondensation, and electrophilic aromatic substitution. The presence of mercapto and methyl groups on the thieno triazolo pyrimidinone core significantly affects its reactivity, allowing for further functionalization and derivatization of the molecule (Nagamatsu et al., 2007).

Scientific Research Applications

Facile Synthesis of Heterocyclic Compounds

Research has led to the development of facile one-pot synthesis methods for the preparation of heterocyclic compounds, including thieno[2,3-d]pyrimidine derivatives, which are of interest due to their potential biological activities. Such methods allow for the efficient creation of complex structures that could have applications in medicinal chemistry and drug design (Gomha, 2009).

Antimicrobial and Anticancer Activities

Studies have synthesized novel mercaptopyrimidine derivatives, including thieno[2,3-d]pyrimidines, demonstrating promising antimicrobial activities. These efforts highlight the potential of such compounds in developing new therapeutic agents against various bacterial and fungal species (Sayed et al., 2008).

Analgesic and Anti-inflammatory Agents

New series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and tested for their analgesic and anti-inflammatory properties. These studies suggest the therapeutic potential of these compounds in pain and inflammation management (Alagarsamy et al., 2007).

Anticancer Potential of Enzyme Inhibitors

Research into the design and synthesis of enzyme inhibitors, such as PARP-1 inhibitors, incorporating thienopyrimidine, triazole, and thiazolidinone derivatives, has demonstrated their significant anticancer potential. These studies provide a foundation for the development of new anticancer agents with improved efficacy and specificity (Abu‐Hashem et al., 2020).

Herbicidal Activity

The synthesis of triazolo[1,5-a]pyrimidine-sulfonamides has revealed their potential as herbicidal agents, demonstrating the versatility of thieno[2,3-d]pyrimidin-4(5H)-one derivatives in various fields beyond medicinal chemistry (Shen De-long, 2005).

properties

IUPAC Name

4,5-dimethyl-8-(pyridin-3-ylmethyl)-12-sulfanylidene-3-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),4,9-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS2/c1-8-9(2)23-13-11(8)12(21)19(7-10-4-3-5-16-6-10)14-17-18-15(22)20(13)14/h3-6H,7H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGCIKVGVQXMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C3=NNC(=S)N23)CC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethyl-5-(pyridin-3-ylmethyl)-8-sulfanylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one
Reactant of Route 3
8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one
Reactant of Route 4
Reactant of Route 4
8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one
Reactant of Route 5
Reactant of Route 5
8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one
Reactant of Route 6
Reactant of Route 6
8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one

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